molecular formula C20H22N4O3 B2491249 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine CAS No. 477855-21-3

6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine

Cat. No.: B2491249
CAS No.: 477855-21-3
M. Wt: 366.421
InChI Key: VBURJZVOZSPSQH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine typically involves the reaction of 6,7-dimethoxy-4-quinazolinamine with 4-morpholinophenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These methods often include optimization of reaction parameters such as temperature, pressure, and reaction time to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

6,7-Dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-4-quinazolinamine: A precursor in the synthesis of 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine.

    4-Morpholinophenylamine: Another precursor used in the synthesis process.

    Quinazolinone derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6,7-dimethoxy-N-(4-morpholin-4-ylphenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-25-18-11-16-17(12-19(18)26-2)21-13-22-20(16)23-14-3-5-15(6-4-14)24-7-9-27-10-8-24/h3-6,11-13H,7-10H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBURJZVOZSPSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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